molecular formula C20H18N8O6S2 B1227545 N,N'-Bis(4-azidobenzoyl)cystine CAS No. 98537-30-5

N,N'-Bis(4-azidobenzoyl)cystine

Cat. No.: B1227545
CAS No.: 98537-30-5
M. Wt: 530.5 g/mol
InChI Key: VZMUZTBFPAWECJ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(4-azidobenzoyl)cystine is a water-soluble, cleavable, and heterobifunctional photoaffinity reagent designed for probing biological interactions . Its core structure incorporates a cystine disulfide bridge, which is key to its function as it reacts with protein sulfhydryl groups via disulfide exchange to generate photoactive protein derivatives . Upon irradiation, the paired aryl azide groups photolyze to generate highly reactive nitrenes, enabling the formation of covalent cross-links with adjacent molecules, thus "trapping" transient interactions . A significant application and research value of this compound lies in its use for the covalent labeling of antibody antigen-binding sites, facilitating the detailed study of protein-ligand interfaces . Furthermore, because the cross-link is formed via a disulfide bond, it is readily cleaved under reducing conditions, allowing for the gentle recovery of cross-linked species for further analysis . The reagent is synthetically accessible in a single step from N-hydroxysuccinimidyl 4-azidobenzoate and cystine, and it can be produced with high specific activity by incorporating [³⁵S]cystine, making it a powerful tool for highly sensitive radiolabeling studies . This combination of features makes it an invaluable probe for protein interaction mapping, target identification, and structural biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98537-30-5

Molecular Formula

C20H18N8O6S2

Molecular Weight

530.5 g/mol

IUPAC Name

(2R)-2-[(4-azidobenzoyl)amino]-3-[[(2R)-2-[(4-azidobenzoyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C20H18N8O6S2/c21-27-25-13-5-1-11(2-6-13)17(29)23-15(19(31)32)9-35-36-10-16(20(33)34)24-18(30)12-3-7-14(8-4-12)26-28-22/h1-8,15-16H,9-10H2,(H,23,29)(H,24,30)(H,31,32)(H,33,34)/t15-,16-/m0/s1

InChI Key

VZMUZTBFPAWECJ-HOTGVXAUSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C(=O)O)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C(=O)O)N=[N+]=[N-]

Other CAS No.

98537-30-5

Synonyms

ABC2
N,N'-bis(4-azidobenzoyl)cystine

Origin of Product

United States

Chemical Architecture and Synthetic Design Principles of N,n Bis 4 Azidobenzoyl Cystine

Structural Components: Azidobenzoyl Moieties and Cystine Backbone

N,N'-Bis(4-azidobenzoyl)cystine is structurally composed of two primary units: a central cystine backbone and two terminal azidobenzoyl moieties. nih.gov

Cystine Backbone: The core of the molecule is cystine, a dimeric amino acid formed from the oxidation of two cysteine residues, which are linked by a disulfide (-S-S-) bond. This disulfide bond is a key feature, as it is susceptible to cleavage under reducing conditions. The cystine backbone provides a scaffold to which the photoactive groups are attached.

Azidobenzoyl Moieties: Attached to each of the amino groups of the cystine backbone is a 4-azidobenzoyl group. This group consists of a benzene (B151609) ring substituted with an azide (B81097) group (-N₃) and a carbonyl group (-C=O). The azide group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, forming stable covalent linkages with nearby molecules. nih.gov

This combination of a cleavable disulfide bond and photo-activatable azide groups is central to the functionality of this compound as a crosslinking agent.

Design Rationale for Cleavability and Bifunctionality

The design of this compound is a prime example of rational molecular engineering for specific biochemical applications. The key design principles are cleavability and bifunctionality.

Cleavability: The disulfide bond within the cystine backbone is the cleavable element of the molecule. This bond can be readily broken by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This cleavability is a significant advantage in applications like protein crosslinking studies. After crosslinking has occurred via the photoactivated azide groups, the crosslinked complexes can be separated and identified by breaking the disulfide bond, which simplifies analysis.

Bifunctionality: The molecule possesses two reactive functionalities, making it bifunctional. The two azidobenzoyl groups are photoreactive and can form covalent bonds with other molecules upon UV irradiation. nih.gov This allows the molecule to act as a bridge, or crosslinker, connecting two different molecular entities. The symmetrical nature of this compound, with two identical reactive groups, makes it a homobifunctional crosslinker.

The combination of a cleavable spacer arm (the cystine backbone) and two reactive groups (the azidobenzoyl moieties) allows for the controlled formation and subsequent cleavage of crosslinks between molecules, which is invaluable for studying molecular interactions.

Key Synthetic Routes and Methodological Considerations

The synthesis of this compound is typically achieved through straightforward and efficient chemical reactions.

One-Step Synthesis Approaches from Precursor Molecules

A notable feature of the synthesis of this compound is that it can be accomplished in a single step from readily available precursor molecules. nih.gov The most common approach involves the reaction of L-cystine with an activated derivative of 4-azidobenzoic acid, such as N-hydroxysuccinimidyl-4-azidobenzoate.

In this reaction, the amino groups of L-cystine act as nucleophiles, attacking the activated carbonyl group of the N-hydroxysuccinimidyl ester. This results in the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a suitable solvent and at a controlled pH to ensure the reactivity of the amino groups.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include:

Stoichiometry of Reactants: The molar ratio of L-cystine to the acylating agent is a critical factor. Using a slight excess of the acylating agent can help to ensure complete conversion of the L-cystine.

Reaction Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. A mixture of water and an organic solvent is often used to accommodate both the hydrophilic L-cystine and the more hydrophobic acylating agent.

pH Control: Maintaining an appropriate pH is crucial for the reaction. The amino groups of cystine need to be in their unprotonated form to be nucleophilic. Therefore, the reaction is typically performed under basic conditions.

Temperature and Reaction Time: The reaction is often carried out at room temperature for a specific duration to allow for complete reaction without significant degradation of the product.

By carefully controlling these conditions, it is possible to achieve a high yield of the desired product with good purity. nih.gov

Characterization Strategies for Synthetic Products

Following synthesis, it is essential to characterize the product to confirm its identity and purity. A combination of analytical techniques is typically employed:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups, such as the azide (N₃) and carbonyl (C=O) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maximum of the azidobenzoyl group, which is important for photoactivation.

Mass Spectrometry (MS): Mass spectrometry provides an accurate determination of the molecular weight of the synthesized compound, confirming its elemental composition. nii.ac.jp

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for purifying it from any unreacted starting materials or byproducts. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a quick and simple method to monitor the progress of the reaction and to get a preliminary indication of the product's purity.

These characterization methods provide comprehensive data to ensure the quality of the synthesized this compound.

Photochemistry and Reactive Intermediates of the Azide Functionality

Ultraviolet Light Activation and Nitrene Formation Mechanisms

The activation of the aryl azide (B81097) moieties in N,N'-Bis(4-azidobenzoyl)cystine is initiated by irradiation with UV light. While the maximum absorption wavelength for simple aryl azides is typically less than 300 nm, the specific absorption characteristics of this compound are influenced by the benzoyl chromophore. mdpi.com The process begins with the absorption of a photon, which excites the azide to a higher energy state. This is followed by the rapid elimination of a molecule of dinitrogen (N₂), a thermodynamically favorable process that leads to the formation of a highly reactive and electron-deficient species known as a nitrene.

The initially formed nitrene is in a singlet state, with two unshared electrons in the same orbital. This singlet nitrene is extremely reactive and can undergo a variety of reactions, including insertion into single bonds and addition to double bonds. However, the singlet nitrene can also undergo intersystem crossing to a more stable triplet state, where the two unshared electrons are in different orbitals with parallel spins. The triplet nitrene is generally less reactive than the singlet state but still capable of participating in a range of chemical transformations. The general mechanism for the photoactivation of an aryl azide is depicted below:

Figure 1: General Photoactivation Pathway of an Aryl Azide

R-N₃ + hν → [R-N₃]* → R-N + N₂

(Where R represents the 4-benzoyl-cystine backbone, hν represents a photon of UV light, [R-N₃] is the excited state of the azide, and R-N is the resulting nitrene intermediate.)*

Reactivity of Nitrene Intermediates with Carbon-Hydrogen and Carbon-Nitrogen Bonds

The nitrene intermediates generated from the photolysis of this compound are the key to its crosslinking ability. These electron-deficient species can readily react with various chemical bonds present in biological macromolecules, such as proteins and nucleic acids.

One of the most significant reactions of the singlet nitrene is its ability to insert directly into carbon-hydrogen (C-H) bonds. This reaction proceeds via a concerted mechanism where the nitrene inserts into the C-H bond in a single step, forming a new carbon-nitrogen bond and a new hydrogen-nitrogen bond. This insertion is relatively non-selective, allowing for the labeling of a wide range of amino acid side chains in proteins.

Nitrenes can also react with carbon-nitrogen (C-N) bonds, particularly the N-H bonds found in the peptide backbone of proteins and in the side chains of amino acids like lysine (B10760008), arginine, and histidine. Similar to C-H insertion, this reaction results in the formation of a stable covalent linkage between the crosslinker and the target molecule. The reactivity of the nitrene with primary amines is particularly high. mdpi.com

The bifunctional nature of this compound, with two photoactivatable azide groups, allows for the crosslinking of two different molecules or two different sites within the same molecule. Following the initial attachment to a target via one azide group, the second azide can be activated to react with a nearby molecule, creating a stable intermolecular or intramolecular bridge. The disulfide bond within the cystine core of the molecule provides a cleavable linkage, allowing for the separation of the crosslinked partners for subsequent analysis.

Control of Photoreaction Parameters in Experimental Systems (e.g., wavelength, intensity, duration)

The successful application of this compound in photoaffinity labeling and crosslinking experiments is critically dependent on the precise control of the photoreaction parameters. These parameters influence the efficiency of nitrene formation and the extent of labeling, while minimizing potential damage to biological samples.

Wavelength: The choice of irradiation wavelength is crucial. For many aryl azide-based reagents, photoactivation is carried out using long-wavelength UV light, typically in the range of 350-360 nm. mdpi.com This is advantageous because it minimizes the potential for photodamage to proteins and other biological molecules, which tend to absorb strongly at shorter UV wavelengths.

Intensity and Duration: The intensity of the UV light source and the duration of the irradiation period are directly related to the extent of photoactivation. Higher intensity and longer exposure times will result in a greater number of activated azide groups. However, excessive irradiation can lead to non-specific labeling and potential damage to the biological sample. Therefore, it is essential to optimize these parameters for each specific experimental system to achieve a balance between efficient labeling and sample integrity.

The following table summarizes key experimental considerations for the use of aryl azide-based photo-crosslinkers, which are applicable to this compound.

ParameterConsiderationRationale
Wavelength Typically 350-360 nmMinimizes damage to biological macromolecules.
Intensity To be optimizedHigher intensity increases activation but also potential for sample damage.
Duration To be optimizedLonger duration increases labeling but also risk of side reactions.
Temperature Often performed at low temperatures (e.g., on ice)To mitigate heating effects from the UV lamp and preserve sample integrity.
Buffer Composition Avoid primary amines (e.g., Tris)Primary amines can quench the reactive nitrene, reducing labeling efficiency. mdpi.com

Mechanistic Studies of Cross Linking and Derivatization

Disulfide Exchange Reactivity with Protein Sulfhydryl Groups

The initial step in the derivatization of proteins with N,N'-Bis(4-azidobenzoyl)cystine involves a disulfide exchange reaction with free sulfhydryl groups present on cysteine residues. nih.gov This reaction is a key feature of the molecule, enabling the site-specific attachment of the photo-reactive azidobenzoyl moieties to a target protein.

The disulfide bond within the cystine core of the reagent is susceptible to nucleophilic attack by a deprotonated thiol (thiolate anion) from a cysteine residue on a protein. nih.govresearchgate.net This exchange results in the formation of a new, mixed disulfide bond between the protein and one of the azidobenzoyl-cysteine moieties of the reagent, while the other half of the reagent is released. The reaction can be represented as follows:

Protein-SH + (N₃-C₆H₄-CO-NH-CH(COOH)-CH₂-S-)₂ ⇌ Protein-S-S-CH₂-CH(COOH)-NH-CO-C₆H₄-N₃ + HS-CH₂-CH(COOH)-NH-CO-C₆H₄-N₃

The equilibrium of this reaction is influenced by the concentration of reactants and the relative stability of the disulfide bonds. The kinetics of thiol-disulfide exchange are notably dependent on the pH of the environment. The rate of reaction generally increases with pH, particularly in the range above 8. researchgate.net This is because a higher pH facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion (RS⁻), which is the primary species that attacks the disulfide bond. researchgate.net

Covalent Bond Formation via Nitrene Insertion Reactions

Following the attachment of the azidobenzoyl group to a protein via disulfide exchange, the second stage of cross-linking is initiated by photolysis. The aryl azide (B81097) groups are photo-activatable, meaning they remain inert until exposed to ultraviolet (UV) light, typically in the range of 250-350 nm. thermofisher.com

Upon irradiation, the aryl azide moiety undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive, short-lived intermediate known as a nitrene. thermofisher.comwikipedia.org This nitrene is a monovalent nitrogen species with only six valence electrons, making it highly electrophilic and reactive.

The generated aryl nitrene can then undergo a variety of insertion reactions with nearby chemical bonds, leading to the formation of a stable covalent cross-link. thermofisher.com The primary reactions relevant to biomolecular cross-linking include:

Insertion into C-H bonds: The nitrene can insert directly into carbon-hydrogen bonds, forming a new C-N bond. wikipedia.org This is a particularly useful reaction as C-H bonds are abundant in all biomolecules.

Insertion into N-H bonds: The nitrene can also insert into nitrogen-hydrogen bonds, such as those found in the peptide backbone of proteins or in the side chains of certain amino acids, to form a new N-N bond. thermofisher.com

Addition to double bonds: Nitrenes can add to carbon-carbon double bonds, although this is a less common pathway in biological systems compared to C-H and N-H insertion. thermofisher.com

The dominant reaction pathway is often the insertion into C-H and N-H bonds, which allows for nonspecific cross-linking to any nearby molecule, be it another protein, a nucleic acid, or a lipid. thermofisher.comwikipedia.org

Specificity and Reactivity Profiles with Diverse Biomolecular Substrates

The specificity of this compound is primarily dictated by the initial disulfide exchange reaction. This reaction selectively targets accessible cysteine residues on proteins. Therefore, the initial derivatization is protein- and site-specific to a certain degree.

Once the photo-reactive group is attached, the subsequent cross-linking upon photolysis is largely non-specific. The highly reactive nitrene will react with almost any organic bond in its immediate vicinity. thermofisher.com This "proximity-based" labeling is a powerful tool for identifying interacting partners. If the derivatized protein is part of a larger complex, the nitrene is likely to react with the molecules that are physically closest to the site of attachment.

Research has demonstrated the use of this compound to derivatize and cross-link various biomolecules. For instance, it has been successfully used to derivatize ovalbumin, a protein containing accessible sulfhydryl groups. nih.gov The resulting azido-derivatized ovalbumin can then be used as a photoaffinity probe to identify binding partners. While specific data on a wide array of substrates for this particular compound is limited in readily available literature, the general reactivity of aryl azides suggests its utility in cross-linking a diverse range of biomolecules, including:

Proteins: Cross-linking can occur with various amino acid side chains and the peptide backbone.

Nucleic Acids: The nitrene can react with the bases and the sugar-phosphate backbone of DNA and RNA.

Table 1: Reactivity of this compound with Biomolecular Substrates

Substrate ClassInitial ReactionPhoto-activated ReactionExample
ProteinsDisulfide exchange with cysteine residuesNitrene insertion into C-H and N-H bondsOvalbumin nih.gov
Nucleic AcidsNo direct initial reactionNitrene insertion into various bondsInferred from general aryl azide reactivity
LipidsNo direct initial reactionNitrene insertion into C-H bondsInferred from general aryl azide reactivity

Influence of Environmental Factors on Cross-linking Efficiency and Selectivity

The efficiency and selectivity of cross-linking with this compound are influenced by several environmental factors, primarily pH and temperature.

pH: As discussed in section 4.1, the initial disulfide exchange reaction is pH-dependent. An alkaline pH (typically above 8) enhances the formation of the thiolate anion, thereby increasing the rate of derivatization. researchgate.net Conversely, at acidic pH, the concentration of the more reactive thiolate is lower, which can reduce the efficiency of the initial labeling step. Studies on other systems have shown that pH can also influence the conformation of proteins, potentially altering the accessibility of cysteine residues. nih.gov

Temperature: Temperature can affect both stages of the cross-linking process. The initial disulfide exchange reaction, like most chemical reactions, will proceed at a faster rate at higher temperatures. However, for the photo-activation step, lower temperatures are often preferred. Reducing the temperature, for example from 25°C to 4°C, has been shown to improve the efficiency of covalent labeling in some photoaffinity labeling experiments. nih.gov This is likely because lower temperatures can help to stabilize the non-covalent interactions between the derivatized protein and its binding partners, increasing the likelihood that the short-lived nitrene will react with the intended target before diffusing away. However, excessively low temperatures could also potentially hinder the conformational changes necessary for binding.

Table 2: Influence of Environmental Factors on Cross-linking

FactorEffect on Disulfide ExchangeEffect on Photo-cross-linkingGeneral Recommendation
pH Rate increases with higher pH (optimally >8) researchgate.netCan affect protein conformation and target availability. nih.govOptimize for both protein stability and efficient disulfide exchange.
Temperature Rate increases with higher temperatureLower temperatures can stabilize complexes and improve labeling efficiency. nih.govPerform disulfide exchange at a moderate temperature and consider lowering the temperature for photolysis.

Applications of N,n Bis 4 Azidobenzoyl Cystine in Protein Interaction Studies

Elucidation of Protein-Protein Interactions and Complex Formation

The ability of N,N'-Bis(4-azidobenzoyl)cystine to link proteins together makes it a valuable tool for identifying and characterizing protein-protein interactions and the formation of protein complexes. When two proteins are in close proximity within a complex, this reagent can be used to form a covalent bond between them.

The process begins with the introduction of this compound to a solution containing the protein complex. The reagent can react with a cysteine residue on one protein. Upon activation with ultraviolet light, the aryl azide (B81097) group becomes highly reactive and can form a covalent bond with a nearby amino acid residue on an interacting protein. The resulting cross-linked protein complex can then be isolated and analyzed. The cleavable nature of the disulfide bond in the cross-linker allows for the separation of the linked proteins, which can then be identified using techniques such as mass spectrometry. This enables researchers to identify the specific proteins that are interacting within the complex.

Mapping Near-Neighbor Relationships in Multi-protein Assemblies

In large, multi-protein assemblies, understanding the spatial arrangement of the constituent proteins is crucial to understanding their function. This compound can be employed to map these near-neighbor relationships.

By introducing the reagent into a multi-protein complex, it can cross-link proteins that are in close proximity to each other. The length of the spacer arm of the cross-linker defines the maximum distance between the residues that can be linked. By using cross-linkers of different lengths, it is possible to build up a detailed map of the relative positions of the proteins within the assembly. The identification of the cross-linked proteins and the specific residues involved provides valuable distance constraints that can be used to construct a three-dimensional model of the protein complex.

Characterization of Protein Conformational Changes and Dynamics

Proteins are not static entities; they undergo conformational changes that are often essential for their function. This compound can be utilized to probe these dynamic changes.

If a protein undergoes a conformational change that brings two cysteine residues closer together or moves them further apart, the efficiency of intramolecular cross-linking with this compound will change. By measuring the extent of cross-linking under different conditions (e.g., in the presence and absence of a ligand), it is possible to detect and characterize these conformational shifts. This approach can provide insights into how proteins respond to their environment and how their function is regulated. The accessibility of cysteine residues to chemical modification can also be an indicator of conformational state. nih.gov

Investigation of Protein-Ligand Binding Interfaces

A key application of this compound is in the identification of ligand-binding sites on proteins. This is a crucial aspect of drug discovery and understanding protein function. The reagent's photoaffinity labeling capabilities are particularly well-suited for this purpose.

In a notable application, this compound has been used to covalently label the antigen-binding site of monoclonal antibodies. nih.gov In this type of experiment, the antibody is first allowed to bind to its specific antigen. The photoactive cross-linker, which can be made radioactive for easy detection, is then introduced. nih.gov Upon photolysis, the azido (B1232118) group forms a covalent bond with residues within the antigen-binding pocket of the antibody, permanently marking the interaction site. The cleavable nature of the reagent then allows for the isolation and identification of the labeled peptide fragments, providing precise information about the amino acids that constitute the binding interface.

Methodologies for Photoaffinity Labeling with N,n Bis 4 Azidobenzoyl Cystine

Strategy for Site-Specific Labeling and Probe Attachment

The primary strategy for attaching N,N'-Bis(4-azidobenzoyl)cystine to a target protein is through disulfide exchange with a free sulfhydryl group. nih.gov This makes cysteine residues the prime targets for labeling.

A common and precise approach involves introducing a cysteine residue at a specific, solvent-accessible site on the protein of interest through site-directed mutagenesis. nih.gov This is particularly effective as cysteines are relatively rare in many proteins, allowing for controlled, site-specific modification without altering the protein's native function. nih.gov The process begins with the reduction of existing disulfide bonds within the target protein to ensure the availability of reactive thiol groups. The protein is then incubated with this compound, leading to a disulfide exchange reaction and the formation of a new disulfide bond between the protein's cysteine and the reagent. nih.gov This covalent attachment positions the photoreactive azido (B1232118) groups to interact with nearby molecules upon photoactivation.

The efficiency of this labeling strategy is a critical factor, with typical coupling efficiencies for cysteine-specific labeling techniques ranging from 70-90%, and specificities often exceeding 95%. nih.gov

Radiometric Labeling Techniques Utilizing Isotopic Precursors (e.g., [35S]cystine)

For enhanced detection and quantification, this compound can be synthesized with a radioactive isotope. A key advantage of this compound is that it can be readily prepared using commercially available, high-specific-activity [35S]cystine as a precursor. nih.gov This allows for the production of a highly radioactive photoaffinity label. nih.gov

The incorporation of the ³⁵S isotope provides a sensitive reporter group for tracking the labeled protein and its interacting partners. revvity.com Common applications for such radiolabeled probes include metabolic labeling, pulse-chase experiments, and in vitro translation studies. revvity.com The detection of the ³⁵S signal via autoradiography or other radiometric techniques allows for the visualization and quantification of cross-linking events, even with low abundance proteins. The percentage of label incorporated can range from 1 to 15%, and the resulting ³⁵S labeling is stable enough to withstand various analytical procedures. johnshopkins.edu

Applications in Identifying Receptor-Ligand Interactions

Photoaffinity labeling with this compound is a powerful method for elucidating the binding sites of ligands on their receptors. nih.govnih.gov By attaching the probe to a ligand or, conversely, to a receptor, researchers can capture transient binding events and covalently link the interacting molecules. nih.gov

A notable example involves the use of this compound to probe the antigen-binding site of monoclonal antibodies. nih.gov In such studies, the photoactive derivative of a hapten is created and used to covalently label the antibody's binding site upon photolysis. nih.gov This approach provides direct evidence of the residues involved in the interaction. The general workflow for such an experiment is outlined in the table below.

Table 1: General Workflow for Identifying Receptor-Ligand Interactions

Step Description
1. Probe Attachment The this compound reagent is covalently attached to the ligand of interest, which has been engineered to contain a cysteine residue.
2. Incubation The photoactive ligand is incubated with its target receptor to allow for binding.
3. Photoactivation The mixture is irradiated with UV light, typically around 350 nm, to activate the aryl azide (B81097) groups on the probe. nih.gov This generates highly reactive nitrenes that form covalent bonds with nearby amino acid residues in the receptor's binding pocket.
4. Cross-linking & Cleavage The covalent cross-link between the ligand and receptor is formed. The disulfide bond within the this compound linker can then be cleaved using a reducing agent.

| 5. Analysis | The labeled receptor is isolated and analyzed, often using mass spectrometry, to identify the specific amino acid residues that were cross-linked, thereby mapping the binding site. |

Utilization in Membrane Protein Organization Research

Investigating the structure and organization of membrane proteins presents significant challenges due to their hydrophobic nature. mdpi.com Photoaffinity labeling with reagents like this compound offers a valuable approach to study these complex systems within a more native-like environment. mdpi.comelifesciences.org The ability to introduce a photoreactive probe at a specific cysteine residue allows for the mapping of protein-protein and protein-lipid interactions within the membrane. nih.gov

By strategically placing cysteine residues on different subunits of a multimeric membrane protein or on different transmembrane domains, researchers can use this compound to probe the proximity of these components. nih.gov Upon photoactivation, the probe will cross-link to adjacent subunits or lipids, providing information about the protein's quaternary structure and its topology within the membrane. nih.gov The cleavable nature of the disulfide bond is particularly advantageous in these studies, as it allows for the separation of the cross-linked partners after the initial labeling, simplifying their identification.

Table 2: Investigating Membrane Protein Interactions

Research Question Methodological Approach Expected Outcome
Subunit Arrangement Introduce single cysteine residues on different subunits of a protein complex. Label with this compound and photo-cross-link. Identification of cross-linked subunits reveals their proximity and arrangement in the complex.
Protein-Lipid Interactions Label a cysteine residue within a transmembrane domain. Photo-cross-link in a native-like membrane environment. Identification of cross-linked lipid species provides insight into the lipid environment surrounding the protein.

| Conformational Changes | Label a cysteine in a region expected to undergo conformational change. Compare cross-linking patterns in different functional states (e.g., with and without a ligand). | Changes in the cross-linking partners or efficiency can indicate movement of the labeled region. |

Approaches for Label Transfer Studies

Label transfer studies represent a sophisticated application of cleavable cross-linkers like this compound. In this approach, the probe is initially attached to a known "bait" protein. After the bait protein has interacted with its binding partners ("prey"), photo-cross-linking is initiated. Subsequently, the cleavable bond in the cross-linker is broken, resulting in the transfer of a portion of the reagent (a "tag") onto the prey protein.

The disulfide bond in this compound makes it suitable for such label transfer experiments. The general strategy is as follows:

The bait protein, containing a specific cysteine residue, is labeled with this compound.

The labeled bait is allowed to interact with its potential binding partners.

Photolysis leads to the cross-linking of the bait to its prey.

The disulfide bond is then cleaved by a reducing agent. This breaks the link to the original bait protein, leaving the azidobenzoyl moiety attached to the prey protein.

The now-tagged prey protein can be identified and the site of the transferred label can be mapped, revealing the point of interaction with the bait.

This technique is particularly powerful for identifying unknown interaction partners and for mapping the topology of protein complexes. nih.gov

Analytical Techniques for Characterization of Cross Linked Products and Adducts

Electrophoretic Separation Methods for Analysis of Modified Biomolecules

Electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are fundamental in the analysis of proteins modified with N,N'-Bis(4-azidobenzoyl)cystine. nih.gov SDS-PAGE separates proteins based on their molecular weight, providing a clear visual representation of cross-linking events. researchgate.net When a protein is successfully cross-linked to another protein or molecule, the resulting complex will have a higher molecular weight and thus migrate slower through the gel, appearing as a distinct band at a higher position compared to the unmodified protein. nih.govresearchgate.net

The process typically involves denaturing the protein samples with SDS and a reducing agent to break non-covalent interactions and disulfide bonds, ensuring that separation is primarily based on polypeptide chain length. nih.gov However, when analyzing products cross-linked with this compound, which itself contains a cleavable disulfide bond, the choice of reducing agent and its timing of addition are critical. The disulfide bond within the cross-linker can be cleaved to separate the cross-linked partners, aiding in their identification. nih.gov

For instance, after photolysis induces cross-linking, the sample can be divided and run on separate lanes of an SDS-PAGE gel, one with and one without a reducing agent like 2-mercaptoethanol (B42355) or dithiothreitol (B142953). The non-reduced lane will show the higher molecular weight cross-linked species, while the reduced lane will show the disappearance of this band and the reappearance of the individual protein bands, confirming the disulfide-linked nature of the cross-link.

A significant advantage of using this compound is the ability to incorporate a radioactive label, such as ³⁵S, into the cystine backbone. nih.gov This allows for sensitive detection of cross-linked products through autoradiography of the gel, complementing standard protein staining methods like Coomassie Brilliant Blue.

Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) has emerged as a more quantitative and higher-resolution alternative to traditional SDS-PAGE. bio-techne.com CE-SDS offers automated analysis and precise quantitation of protein purity and fragments, which can be advantageous for detailed characterization of the heterogeneity of cross-linked products. bio-techne.com

Table 1: Comparison of Electrophoretic Techniques for Analyzing this compound Cross-linked Products

FeatureSDS-PAGECE-SDS
Principle Separation in a polyacrylamide gel matrix based on molecular weight.Separation in a capillary based on electrophoretic mobility in a sieving matrix.
Resolution Lower resolution, bands can be broad.Higher resolution, sharp peaks. bio-techne.com
Quantitation Semi-quantitative, based on band intensity.Highly quantitative, based on peak area. bio-techne.com
Throughput Can run multiple samples in parallel on a single gel.Automated, sequential analysis of samples.
Detection Protein staining (e.g., Coomassie), autoradiography (if radiolabeled).UV absorbance, laser-induced fluorescence.

Mass Spectrometric Analysis of Modified Peptides and Proteins

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of proteins and peptides modified by this compound. It allows for the precise determination of the molecular weights of cross-linked products and the identification of the specific amino acid residues involved in the cross-link.

Following electrophoretic separation, bands of interest corresponding to cross-linked species can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by MS. The mass of the cross-linker, or a fragment thereof, will be added to the mass of the modified peptides. By searching the tandem MS (MS/MS) data against a protein sequence database with the mass of the this compound modification specified, the identity of the cross-linked peptides can be determined. nih.gov

The analysis can pinpoint the exact sites of modification. For example, after fragmentation of the peptide backbone in the mass spectrometer, the resulting fragment ions will show a mass shift corresponding to the adducted amino acid, allowing for localization of the cross-link. biologists.com The cleavable nature of the disulfide bond in this compound is particularly advantageous for MS analysis. The sample can be analyzed before and after reduction of the disulfide bond. This strategy simplifies the identification of the two cross-linked peptides, as they will appear as separate, modified peptides after reduction.

Advanced MS techniques, such as those that search for unexpected modifications, can help identify novel cross-linked products and adducts that may not have been anticipated. biologists.comnih.gov These methods are particularly useful for studying the reactions of the photoactivated nitrene, which can insert into various C-H and N-H bonds.

Table 2: Mass Spectrometric Approaches for Characterizing this compound Adducts

TechniqueApplicationInformation Gained
MALDI-TOF MS Rapid analysis of peptide mixtures.Provides molecular weights of cross-linked peptides.
LC-MS/MS Separation and fragmentation of peptides.Identifies peptide sequences and modification sites. nih.gov
High-Resolution MS Accurate mass measurements.Confirms elemental composition of modified peptides. nii.ac.jp
MS with Cleavable Cross-linker Analysis Comparison of spectra before and after disulfide cleavage.Simplifies identification of interacting peptides.

Chromatographic Isolation and Purification of Cross-linked Species

Chromatographic techniques are essential for the isolation and purification of biomolecules cross-linked with this compound prior to their detailed characterization. The choice of chromatographic method depends on the properties of the cross-linked species and the desired level of purity.

Size-Exclusion Chromatography (SEC) separates molecules based on their size. This technique is well-suited for separating larger, cross-linked protein complexes from smaller, unmodified proteins. The cross-linked products will elute earlier from the column than their individual components.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. The addition of the benzoyl azide (B81097) moieties increases the hydrophobicity of the modified protein or peptide, enabling its separation from the unmodified form. RP-HPLC is often used to purify cross-linked peptides after proteolytic digestion and before MS analysis.

Affinity Chromatography can be employed if one of the cross-linked partners has a specific binding affinity for a ligand immobilized on the chromatography resin. This allows for the specific capture and purification of the cross-linked complex.

The selection of the appropriate chromatographic strategy, or a combination of different methods, is critical for obtaining a homogenous sample of the cross-linked species, which is a prerequisite for unambiguous characterization by other analytical techniques.

Spectroscopic Validation of Compound Incorporation (e.g., UV spectrophotometry)

UV-Vis spectrophotometry provides a straightforward method to confirm the incorporation of the this compound moiety onto a biomolecule. The azidobenzoyl group has a characteristic UV absorbance maximum. nih.gov By measuring the UV spectrum of the protein before and after the labeling reaction, the successful incorporation of the cross-linker can be verified by the appearance of a new absorbance peak corresponding to the azido (B1232118) group.

This technique can also be used to quantify the extent of labeling, provided the molar extinction coefficient of the cross-linker at a specific wavelength is known. By measuring the absorbance of the labeled protein at this wavelength and the protein concentration (e.g., using a Bradford assay or absorbance at 280 nm), the ratio of cross-linker to protein can be estimated.

While UV spectrophotometry is a valuable tool for initial validation, it does not provide information about the specific site of modification or the formation of cross-links upon photoactivation. It serves as a preliminary check to ensure the labeling reaction has proceeded as expected before moving on to more detailed analytical methods.

Immunochemical Detection of Derivatized Species

Immunochemical methods can be employed for the specific detection of biomolecules derivatized with this compound. This approach relies on the generation of antibodies that specifically recognize the azidobenzoyl moiety. nih.gov

Once such antibodies are available, they can be used in a variety of immunochemical assays, including:

Western Blotting: After electrophoretic separation, proteins are transferred to a membrane and probed with the anti-azidobenzoyl antibody. This allows for the specific visualization of all proteins that have been labeled with the cross-linker, including both the initial adducts and the final cross-linked products.

Enzyme-Linked Immunosorbent Assay (ELISA): This quantitative assay can be used to measure the amount of derivatized protein in a sample. The labeled protein is immobilized on a plate and then detected with the specific antibody conjugated to an enzyme that produces a measurable signal.

Immunoprecipitation: The anti-azidobenzoyl antibodies can be used to specifically pull down the labeled protein and any molecules cross-linked to it from a complex mixture. The precipitated complex can then be analyzed by SDS-PAGE and mass spectrometry to identify the interacting partners.

The azide group itself can also be a target for chemical ligation reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). encapsula.comjove.com These reactions allow for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the azide-modified protein. The tagged protein can then be detected using standard methods, such as streptavidin conjugates for biotin or fluorescence imaging for fluorophores. This bioorthogonal chemistry approach provides a highly specific and versatile alternative to antibody-based detection. nih.govresearchgate.net

Comparative Analysis of N,n Bis 4 Azidobenzoyl Cystine with Other Bioconjugation Reagents

Comparison with Homobifunctional and Other Heterobifunctional Cross-linkers

Cross-linking reagents are broadly categorized based on the reactivity of their terminal groups. Homobifunctional cross-linkers possess two identical reactive groups, whereas heterobifunctional cross-linkers have two different reactive groups.

N,N'-Bis(4-azidobenzoyl)cystine is a cleavable, heterobifunctional photoaffinity label. nih.gov It features two distinct functionalities:

A disulfide bond that can react with protein sulfhydryl groups (cysteines) through disulfide exchange. nih.gov

A photoactivatable aryl azide (B81097) group at each end which, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules. nih.govrsc.org

Homobifunctional cross-linkers , such as those containing two N-hydroxysuccinimide (NHS) esters, react with the same functional group, typically primary amines (lysine residues), in a single step. This can be effective for linking proteins in stable complexes but offers limited control in a multi-step binding and cross-linking experiment.

Other heterobifunctional cross-linkers offer more control by allowing for sequential reactions. For instance, a common type might contain an amine-reactive NHS ester and a photoactivatable diazirine. nih.gov This allows for the initial attachment to one protein via its lysine (B10760008) residues, followed by photo-activation to capture interacting partners. This compound differs in its initial targeting chemistry, focusing on the less abundant cysteine residues, which can provide greater specificity.

Here is a comparative table of cross-linker types:

FeatureThis compoundTypical Homobifunctional Cross-linker (e.g., NHS-ester based)Typical Heterobifunctional Cross-linker (e.g., NHS-Diazirine)
FunctionalityHeterobifunctional, Cleavable, Photoactivatable nih.govHomobifunctionalHeterobifunctional, Photoactivatable nih.gov
Reactive Group 1Disulfide (targets Cysteine) nih.govNHS-ester (targets Lysine)NHS-ester (targets Lysine) nih.gov
Reactive Group 2Aryl Azide (photoactivated) nih.govNHS-ester (targets Lysine)Diazirine (photoactivated) nih.gov
Reaction StrategyTwo-step: Disulfide exchange then photo-activationOne-stepTwo-step: Amine reaction then photo-activation
CleavabilityYes (disulfide bond) nih.govTypically no (unless a cleavable spacer is incorporated)Typically no (unless a cleavable spacer is incorporated)

Advantages of the Cleavable Disulfide Linkage in Downstream Analysis

A key feature of this compound is its central disulfide bond, which is cleavable under mild reducing conditions. This property is highly advantageous for the downstream analysis of cross-linked complexes, particularly by mass spectrometry (MS). sigmaaldrich.comnih.gov

The analysis of proteins cross-linked with non-cleavable reagents can be complex. A cross-linked pair of peptides results in a single, larger species in the mass spectrometer. Fragmenting this large precursor ion (in an MS/MS experiment) produces a complex spectrum containing fragments from both peptides, making identification a significant bioinformatic challenge. nih.gov

MS-cleavable cross-linkers, including those with disulfide bonds, circumvent this problem. sigmaaldrich.comnih.gov The workflow typically involves:

Initial MS Analysis (MS1): The intact cross-linked peptide is detected.

Fragmentation (MS2): The cross-linker itself is cleaved. In the case of this compound, the disulfide bond is reduced prior to MS or can be fragmented in the gas phase. This separates the two cross-linked peptides. nih.govsigmaaldrich.com This cleavage simplifies the spectrum, and the masses of the individual peptides can be determined. nih.gov The primary advantage identified in recent studies is not just the separation of peptides, but the resulting improvement in peptide backbone fragmentation. rappsilberlab.orgacs.org

Further Fragmentation (MS3): The individual peptides can then be selected for further fragmentation and sequencing, allowing for their unambiguous identification using standard database search tools. sigmaaldrich.comnih.gov

This simplifies data analysis, increases the confidence of peptide identification, and ultimately provides more reliable information about protein-protein interaction sites. nih.govrappsilberlab.orgacs.org The cleavage of disulfide bonds can be part of a controlled process, where they act as switches for protein function, and this characteristic is exploited in analytical methods. lsuhsc.edunih.gov

Contrasting Photoactivatable Groups: Azides vs. Diazirines

The photoactivatable component of a cross-linker determines how it captures interacting molecules. This compound utilizes aryl azide groups. nih.gov Another popular class of photoreactive groups is the diazirines. thermofisher.com Both are inert until activated by UV light, allowing for precise temporal control of the cross-linking reaction. thermofisher.com

Aryl Azides: Upon activation with UV light (typically 250-400 nm), aryl azides form highly reactive nitrene intermediates. rsc.org These intermediates can insert into various chemical bonds, including C-H and N-H, or react with nucleophiles like primary amines. thermofisher.com The reactivity of aryl azides can be influenced by electron-withdrawing or -donating groups on the aromatic ring. rsc.orgnih.gov

Diazirines: Diazirines are smaller molecules that are activated by longer wavelength UV light (330-370 nm), which can be less damaging to biological samples. thermofisher.comresearchgate.net Photoactivation generates a carbene intermediate, which is also highly reactive and can insert into C-H, N-H, and O-H bonds. thermofisher.comwikipedia.org Diazirines are generally considered more photostable before activation compared to aryl azides. thermofisher.com However, they can have some pH-dependent labeling preferences. wikipedia.org

The choice between an azide and a diazirine depends on the specific application, with diazirines often being preferred for their smaller size, stability, and activation at less harsh wavelengths. thermofisher.comwikipedia.org

Here is a data table summarizing the key differences:

PropertyAryl AzidesDiazirines
Reactive IntermediateNitrene rsc.orgCarbene thermofisher.com
Activation Wavelength250-400 nm (UV) rsc.org330-370 nm (long-wave UV) thermofisher.com
SizeLargerSmaller, less potential for steric hindrance researchgate.net
Pre-activation StabilityGenerally lowerGenerally higher photostability thermofisher.com
Insertion ReactionsC-H, N-H bonds, double bonds thermofisher.comC-H, N-H, O-H bonds wikipedia.org

Considerations for Cysteine-Specific vs. Other Residue-Targeting Labeling Strategies

The specificity of a bioconjugation strategy is determined by the amino acid residue it targets. This compound targets cysteine residues. nih.gov This approach has distinct advantages and considerations compared to strategies that target other residues, most commonly lysine.

Cysteine-Specific Labeling:

Specificity: Cysteine is one of the least abundant amino acids in proteins (approx. 1.9%). nih.gov This low natural abundance means that proteins often have few, if any, surface-exposed cysteine residues. This inherent rarity makes cysteine an excellent target for site-specific modification. researchgate.netresearchgate.net Where a natural cysteine is not available, one can often be introduced at a specific site via mutagenesis without disturbing protein function. researchgate.net

Reactivity: The thiol group of cysteine is a strong nucleophile, especially at physiological pH where it can be deprotonated to the highly reactive thiolate anion, allowing for highly chemoselective reactions. nih.govnih.govrsc.org

Challenges: The primary challenge is that thiol groups are susceptible to oxidation, forming disulfide bonds with each other, which can prevent labeling. researchgate.net Careful handling and the use of mild reducing agents are often necessary.

Lysine-Specific Labeling:

Abundance: Lysine is a much more abundant amino acid. Its primary amine is located on a flexible side chain and is often found on the protein surface. While this makes it accessible, most proteins have many lysine residues, making it difficult to label a single, specific site. uzh.chnih.gov

Reactivity: The ε-amino group of lysine is nucleophilic and is commonly targeted by reagents like NHS-esters. However, the N-terminal α-amino group has a similar reactivity, and controlling the reaction to a single site is challenging. rsc.orgnih.gov

Challenges: The main challenge is a lack of specificity, which often leads to a heterogeneous mixture of protein molecules labeled at different positions and with varying numbers of labels. uzh.ch This can complicate downstream analysis and may impact protein function.

The choice of targeting strategy profoundly impacts the homogeneity of the resulting conjugate and the precision of the experimental data. For studies requiring precise distance constraints or the generation of well-defined conjugates, the cysteine-specific approach offered by reagents like this compound is often superior.

Here is a comparative table of labeling strategies:

ConsiderationCysteine-TargetingLysine-Targeting
Target Residue AbundanceLow (~1.9%) nih.govHigh
Achievable SpecificityHigh, often single-site specific researchgate.netresearchgate.netLow, typically results in multiple labels uzh.ch
Common ReagentsDisulfides, Maleimides, Iodoacetamides nih.govNHS-esters, Isothiocyanates researchgate.net
Key AdvantageEnables creation of homogeneous, precisely labeled proteins.Targets are usually abundant and surface-exposed.
Key ChallengeThiol oxidation can prevent reaction. researchgate.netDifficult to achieve site-specificity. uzh.chnih.gov

Q & A

Q. What are the established synthetic routes for N,N'-Bis(4-azidobenzoyl)cystine, and how do reaction conditions influence yield?

The compound is synthesized via a one-step reaction between N-hydroxysuccinimidyl 4-azidobenzoate and cystine, leveraging dithiol-disulfide exchange chemistry. Key parameters include pH (optimized near neutral for thiol reactivity), stoichiometric ratios (2:1 for azidobenzoate to cystine), and purification via recrystallization (e.g., acetone/petroleum ether) to achieve >95% purity. Yield improvements require strict anhydrous conditions and inert atmospheres to prevent azide decomposition .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • FTIR : Confirm amide bonds (1650–1660 cm⁻¹) and azide stretches (~2100 cm⁻¹).
  • NMR : ¹H/¹³C spectra verify acryloyl and cystine backbone integration (e.g., methyl ester protons at δ 3.6–3.8 ppm).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 490.3).
  • Elemental Analysis : Ensure C/N ratios align with theoretical values (±0.3%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with azides (potential explosive or toxic byproducts).
  • Storage : –20°C in amber vials to prevent photodegradation of the azide group.
  • Waste Disposal : Quench azides with sodium nitrite/sodium ascorbate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency when using this compound in protein studies?

Discrepancies often arise from competing thiol-disulfide exchange reactions or incomplete photoactivation (365 nm UV). Mitigation strategies include:

  • Pre-treating proteins with reducing agents (e.g., TCEP) to expose free thiols.
  • Quantifying labeling efficiency via MALDI-TOF or radiolabeled [35S]cystine tracking .

Q. What methodologies optimize this compound for site-specific protein cross-linking?

  • Heterobifunctional Design : Exploit the azide for UV-triggered covalent bonds and disulfide bridges for redox-sensitive cleavage.
  • Kinetic Control : Adjust reaction time (≤30 min) and temperature (4°C) to minimize nonspecific binding.
  • Competitive Assays : Use excess free cystine to block non-target thiols .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • In Solution : Degrades within hours at 37°C (pH 7.4) due to disulfide reduction by glutathione.
  • Solid State : Stable for ≥5 years at –20°C with desiccants. Monitor azide integrity via FTIR quarterly .

Q. What strategies enhance crystallinity for X-ray diffraction studies of this compound derivatives?

  • Solvent Screening : Use mixed solvents (e.g., DMSO/ethanol) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C over 72 hours.
  • Additives : Co-crystallize with PEG 4000 to stabilize lattice formation .

Q. Can the azidobenzoyl group be modified to improve photochemical efficiency?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzene ring to lower azide activation energy.
  • Linker Optimization : Replace ester linkages with PEG spacers to reduce steric hindrance .

Methodological Considerations

Q. How to troubleshoot low yields in ammonolysis steps during derivative synthesis?

  • Ammonia Concentration : Use 28% aqueous NH₃ for optimal nucleophilicity.
  • Temperature Control : React at 0°C to minimize side reactions (e.g., acryloyl hydrolysis).
  • Workup : Precipitate product with cold diethyl ether to avoid solubility losses .

Q. What in vitro assays validate the redox-sensitive cleavage of this compound conjugates?

  • BODIPY-Cystine Assay : Monitor fluorescence recovery (λex/em = 505/513 nm) after DTT treatment.
  • HPLC-MS : Quantify disulfide bond reduction products (e.g., free cystine) under glutathione-rich conditions .

Q. How to design competitive binding studies using monoclonal antibodies raised against this compound-labeled antigens?

  • Epitope Mapping : Compete with soluble azidobenzoyl-cysteine analogs to identify binding hotspots.
  • Surface Plasmon Resonance (SPR) : Measure KD shifts under varying redox conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.